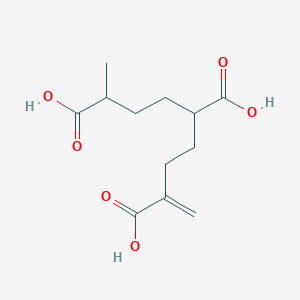![molecular formula C22H23NO2 B14515504 1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one CAS No. 62686-38-8](/img/structure/B14515504.png)
1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one is a complex organic compound that features a morpholine ring attached to an anthracene derivative
Méthodes De Préparation
The synthesis of 1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the anthracene derivative and the morpholine ring.
Reaction Conditions: The anthracene derivative is reacted with a suitable alkylating agent to introduce the methano bridge. This intermediate is then coupled with morpholine under controlled conditions to form the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the morpholine ring or the anthracene derivative are replaced with other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products: The major products formed depend on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may target specific signaling pathways to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as α-Methyl-9-anthracenemethanol and 2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine share structural similarities.
Uniqueness: The presence of the methano bridge and the specific arrangement of functional groups in this compound contribute to its unique chemical and physical properties, making it distinct from other related compounds.
Propriétés
Numéro CAS |
62686-38-8 |
|---|---|
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-[2-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)morpholin-4-yl]ethanone |
InChI |
InChI=1S/C22H23NO2/c1-15(24)23-10-11-25-16(14-23)12-22-13-19(17-6-2-4-8-20(17)22)18-7-3-5-9-21(18)22/h2-9,16,19H,10-14H2,1H3 |
Clé InChI |
RNFNWXUUICUMGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCOC(C1)CC23CC(C4=CC=CC=C42)C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
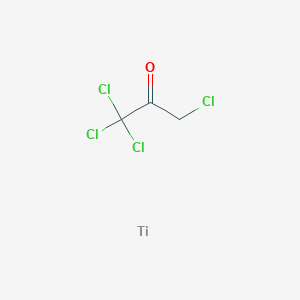
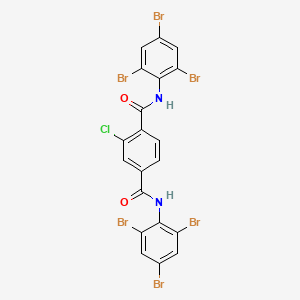
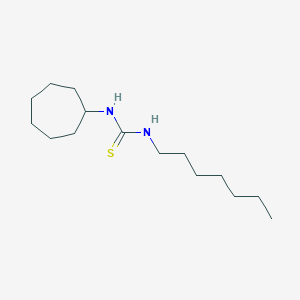
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
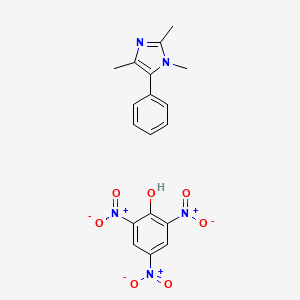
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
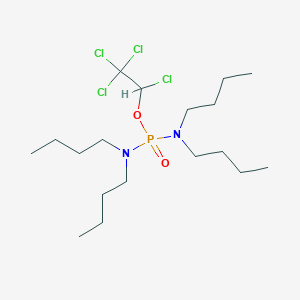
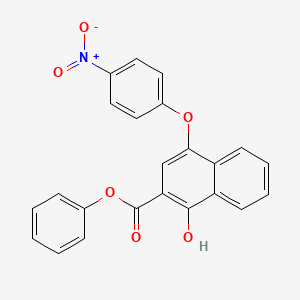
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)
